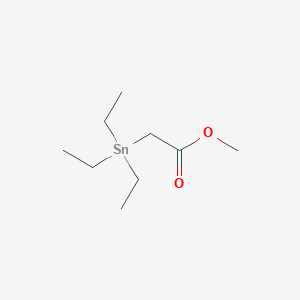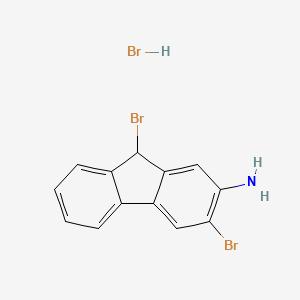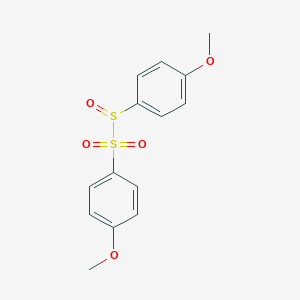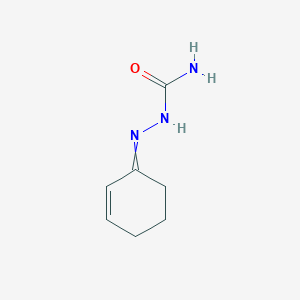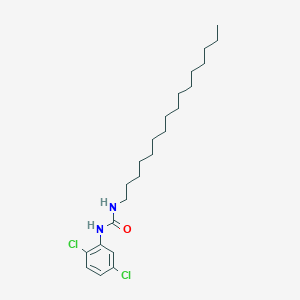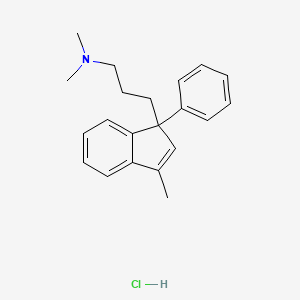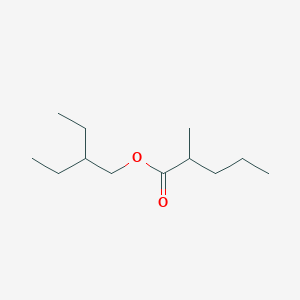
Lithium;dimethylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;dimethylcarbamodithioic acid is a chemical compound that combines lithium with dimethylcarbamodithioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dimethylcarbamodithioic acid typically involves the reaction of dimethylcarbamodithioic acid with a lithium-containing reagent. One common method is to react dimethylcarbamodithioic acid with lithium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;dimethylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. The reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Lithium;dimethylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of lithium;dimethylcarbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interact with metal ions or thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium diethyldithiocarbamate
- Sodium dimethylcarbamodithioate
- Potassium dimethylcarbamodithioate
Uniqueness
Lithium;dimethylcarbamodithioic acid is unique due to its specific combination of lithium and dimethylcarbamodithioic acid. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of lithium may enhance its stability or reactivity in certain reactions, making it a valuable reagent in specific applications.
Properties
CAS No. |
6332-55-4 |
|---|---|
Molecular Formula |
C3H7LiNS2+ |
Molecular Weight |
128.2 g/mol |
IUPAC Name |
lithium;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2.Li/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1 |
InChI Key |
MJRXXQVZOMOCLX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


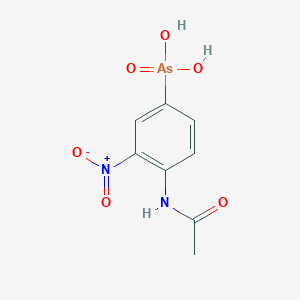
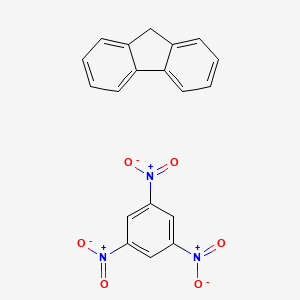
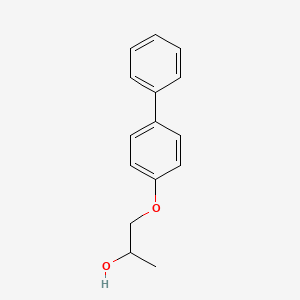

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
